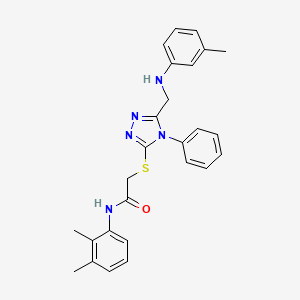
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The presence of multiple functional groups, including triazole, phenyl, and thioacetamide, contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be achieved through a multi-step process:
-
Formation of 4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole
Starting Materials: m-toluidine, phenylhydrazine, and formic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated to 80-90°C for several hours to form the triazole ring.
-
Thioacetamide Derivatization
Starting Materials: 4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole and 2,3-dimethylphenyl isothiocyanate.
Reaction Conditions: The triazole intermediate is reacted with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature for several hours to yield the desired thioacetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various types of chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Products: Oxidation of the thioacetamide group can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are carried out under anhydrous conditions at low temperatures.
Products: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are typically carried out in polar solvents at room temperature.
Products: Substitution reactions can lead to the formation of various derivatives with modified biological activity.
Aplicaciones Científicas De Investigación
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial and Antifungal Agent: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Cancer Research: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
-
Biological Studies
Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could have implications in the treatment of metabolic disorders.
Receptor Binding: Research has shown that the compound can bind to specific receptors in the body, potentially modulating physiological responses.
-
Industrial Applications
Agricultural Chemicals: The compound may be used as a precursor for the synthesis of agricultural chemicals such as pesticides and herbicides.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, leading to disruption of cellular processes in pathogens.
Receptor Binding: The compound binds to specific receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.
Comparación Con Compuestos Similares
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds:
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Similarity: Both compounds have similar structures with variations in the position of the methyl group on the tolyl ring.
Uniqueness: The position of the methyl group can significantly affect the compound’s biological activity and chemical reactivity.
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((o-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness: The ortho position of the methyl group can lead to steric hindrance, affecting the compound’s interaction with biological targets.
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)propionamide
Similarity: Both compounds have similar structures with variations in the acyl group.
Uniqueness: The propionamide derivative may have different pharmacokinetic properties compared to the acetamide derivative.
Propiedades
Fórmula molecular |
C26H27N5OS |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H27N5OS/c1-18-9-7-11-21(15-18)27-16-24-29-30-26(31(24)22-12-5-4-6-13-22)33-17-25(32)28-23-14-8-10-19(2)20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |
Clave InChI |
YISCDDQWXBAQQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


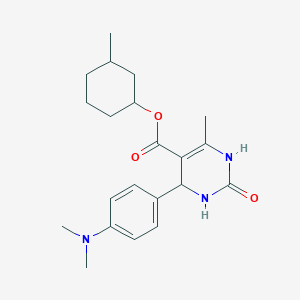
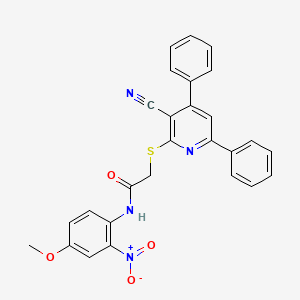
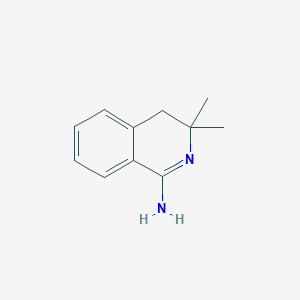

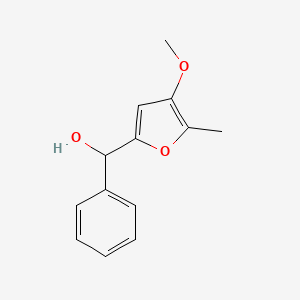
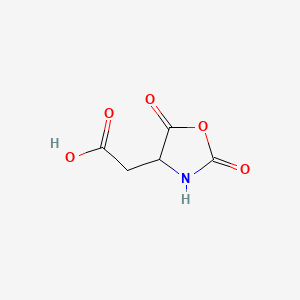
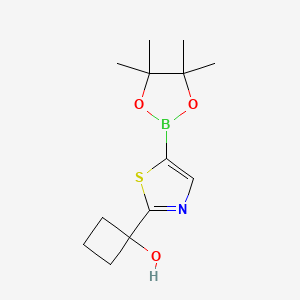
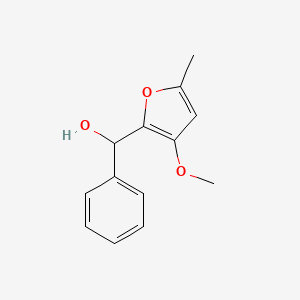
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)

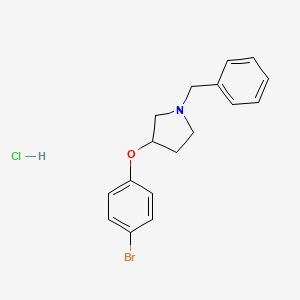

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
